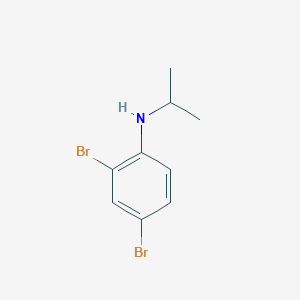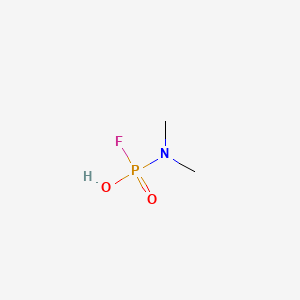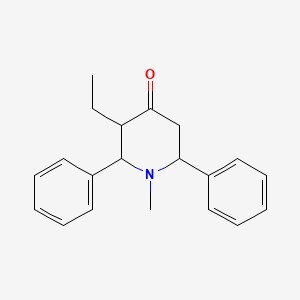
Benzyldodecylbis(2-hydroxypropyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyldodecylbis(2-hydroxypropyl)ammonium chloride is a quaternary ammonium compound known for its antimicrobial properties. It is commonly used in various applications, including disinfectants, antiseptics, and preservatives. The compound’s molecular formula is C25H46NO2.Cl, and it is recognized for its effectiveness against a wide range of microorganisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyldodecylbis(2-hydroxypropyl)ammonium chloride typically involves the reaction of dodecylamine with benzyl chloride, followed by the addition of 2-hydroxypropyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process ensures high purity and yield of the final product, which is then purified and packaged for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyldodecylbis(2-hydroxypropyl)ammonium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can yield a range of substituted quaternary ammonium compounds .
Wissenschaftliche Forschungsanwendungen
Benzyldodecylbis(2-hydroxypropyl)ammonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound is employed in studies involving cell membrane interactions and antimicrobial activity.
Medicine: It is used in the formulation of antiseptics and disinfectants for medical equipment and surfaces.
Wirkmechanismus
The antimicrobial action of benzyldodecylbis(2-hydroxypropyl)ammonium chloride is primarily due to its ability to disrupt cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylbis(2-hydroxypropyl)tetradecylammonium chloride: Similar in structure but with a longer alkyl chain.
Dodecyltrimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: A quaternary ammonium compound used in mouthwashes and throat lozenges
Uniqueness
Benzyldodecylbis(2-hydroxypropyl)ammonium chloride is unique due to its specific combination of benzyl and dodecyl groups, which provide a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to interact with microbial cell membranes and makes it highly effective as an antimicrobial agent .
Eigenschaften
CAS-Nummer |
65059-91-8 |
|---|---|
Molekularformel |
C25H46ClNO2 |
Molekulargewicht |
428.1 g/mol |
IUPAC-Name |
benzyl-dodecyl-bis(2-hydroxypropyl)azanium;chloride |
InChI |
InChI=1S/C25H46NO2.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-26(20-23(2)27,21-24(3)28)22-25-17-14-13-15-18-25;/h13-15,17-18,23-24,27-28H,4-12,16,19-22H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DMKGBWJRTCHMCP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CC1=CC=CC=C1)(CC(C)O)CC(C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


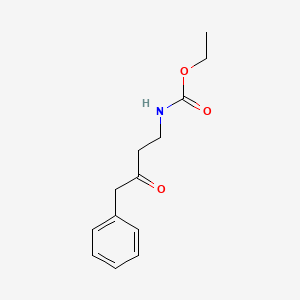
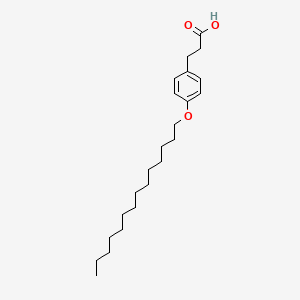
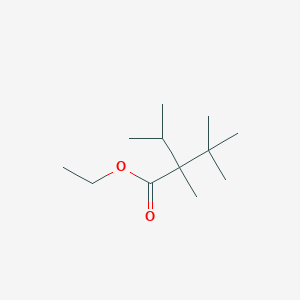
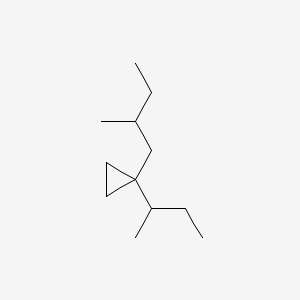
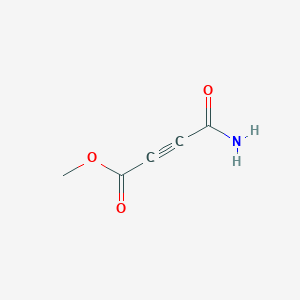
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
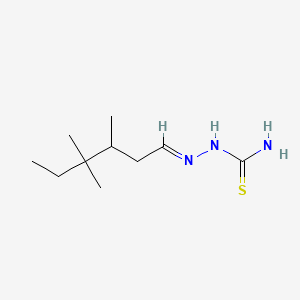

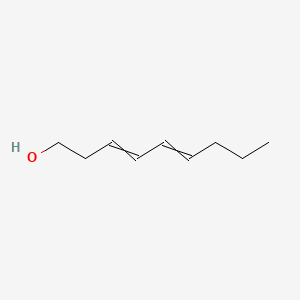
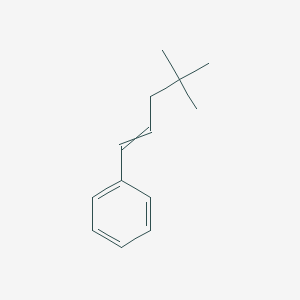
![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)
